N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester)

Vue d'ensemble

Description

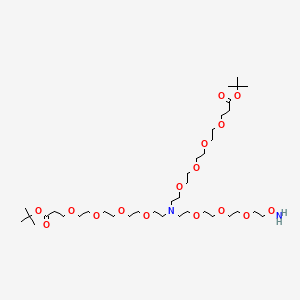

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester): is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It contains an aminooxy functional group, a PEG linker with three repeat units, and a t-butyl ester group. This compound is widely used in bioconjugation chemistry due to its ability to react selectively with carbonyl-containing molecules, forming stable oxime linkages .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) typically involves the following steps:

PEGylation: The PEG linker is introduced through a PEGylation reaction, where polyethylene glycol is attached to the aminooxy group.

Protection: The t-butyl ester group is introduced to protect the carboxyl group during the reaction.

Conjugation: The aminooxy group is conjugated with carbonyl-bearing biomolecules (such as ketones and aldehydes) to form oxime linkages

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .

Analyse Des Réactions Chimiques

Reaction with Aldehydes to Form Oxime Bonds

The aminooxy group reacts selectively with aldehyde-containing molecules under mild acidic or neutral conditions (pH 4.5–7.0) to form reversible oxime bonds. This reaction is widely used for site-specific bioconjugation due to its high selectivity and minimal interference with other functional groups .

Mechanism :

Key Parameters :

| Parameter | Optimal Condition | Outcome | Source |

|---|---|---|---|

| pH | 5.0–6.5 | Maximizes reaction rate | |

| Temperature | 25–37°C | Balances speed and stability | |

| Reaction Time | 2–24 hours | >90% conversion |

The hydrophilic PEG spacer enhances solubility in aqueous buffers, enabling efficient conjugation with aldehyde-functionalized antibodies, peptides, or nanoparticles .

Reductive Stabilization of Oxime Linkages

While oxime bonds are stable at physiological pH, they can be further reduced to irreversible hydroxylamine bonds using sodium cyanoborohydride (NaBH₃CN) or other mild reductants .

Process :

Advantages :

Acid-Mediated Hydrolysis of t-Butyl Esters

The t-butyl ester groups undergo hydrolysis under acidic conditions (e.g., trifluoroacetic acid, HCl/dioxane) to generate carboxylic acids, enabling secondary conjugation with amine-bearing molecules via carbodiimide chemistry .

Conditions and Outcomes :

| Acid | Concentration | Time (h) | Yield |

|---|---|---|---|

| Trifluoroacetic acid | 50% v/v | 1–2 | >95% |

| HCl in dioxane | 4 M | 4–6 | 90–95% |

The liberated carboxylic acids can form amide bonds with primary amines using EDC/NHS activation, enabling hierarchical conjugation strategies .

Dual-Functional Conjugation Workflows

The compound’s orthogonal reactivity allows sequential modifications:

-

Step 1 : Oxime bond formation with aldehyde-functionalized biomolecules .

-

Step 2 : Hydrolysis of t-butyl esters to expose carboxylic acids for secondary coupling .

Case Study :

-

Primary Conjugation : Anti-HER2 antibody (aldehyde-tagged) + linker → oxime bond .

-

Secondary Conjugation : Hydrolyzed carboxylic acid + doxorubicin (amine-modified) → amide bond .

Comparative Reactivity Analysis

| Feature | Oxime Formation | t-Butyl Ester Hydrolysis |

|---|---|---|

| Rate-limiting factor | Aldehyde accessibility | Acid strength |

| Side reactions | Minimal | None reported |

| Scalability | Suitable for mg–g scale | Requires acid handling |

Stability Profile

-

Oxime bonds : Stable at pH 7.4 but reversible in acidic environments (e.g., lysosomal pH 5.0) .

-

PEG chain : Resists enzymatic degradation, prolonging circulation time .

This compound’s versatility in forming stable, programmable linkages makes it indispensable for antibody-drug conjugates (ADCs) and targeted drug delivery systems. Its design leverages orthogonal reactivities to enable multi-step bioconjugation with precision .

Applications De Recherche Scientifique

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is a versatile compound utilized in various scientific research applications, particularly in bioconjugation, drug development, and surface functionalization. This article explores its applications in detail, supported by relevant data and case studies.

Bioconjugation

Bioconjugation is one of the primary applications of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester). It enables the attachment of proteins, peptides, and other biomolecules through oxime bond formation. This process is crucial for creating targeted drug delivery systems and therapeutic agents.

Case Studies :

- Targeted Drug Delivery : In a study involving targeted cancer therapies, the compound was used to conjugate antibodies to drug molecules, enhancing specificity and reducing off-target effects .

- Peptide Conjugation : Researchers successfully utilized this linker to attach peptide sequences to imaging agents for enhanced contrast in positron emission tomography (PET) imaging .

Drug Development

The compound plays a significant role in improving the solubility and stability of drug conjugates. By incorporating hydrophilic PEG linkers, it enhances the pharmacokinetic profiles of therapeutic agents.

Case Studies :

- Prodrug Formulation : In a recent investigation, researchers synthesized prodrugs using N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester), which demonstrated improved membrane permeability and bioavailability in vivo compared to their parent compounds .

- Anticancer Activity : The t-butyl ester groups were employed to create stable drug formulations that showed promising anticancer activity against various breast cancer cell lines .

Surface Functionalization

This compound is also utilized for modifying surfaces to facilitate the attachment of carbonyl-containing compounds. This application is particularly relevant in the development of biosensors and functionalized materials.

Case Studies :

- Biosensor Development : N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) was used in the fabrication of biosensors that require precise surface functionalization for optimal performance .

- Material Engineering : The linker has been applied in creating advanced materials that respond to biological stimuli, enhancing their utility in biomedical applications .

Data Summary

| Application | Description | Key Findings |

|---|---|---|

| Bioconjugation | Attaches biomolecules via oxime bond formation | Enhanced specificity in targeted therapies |

| Drug Development | Improves solubility and stability of drug conjugates | Increased bioavailability and anticancer efficacy |

| Surface Functionalization | Modifies surfaces for biomolecule attachment | Effective in biosensor design and material engineering |

Mécanisme D'action

The mechanism of action of N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) involves the formation of oxime linkages through the reaction of the aminooxy group with carbonyl-containing molecules. This reaction is highly chemoselective and results in the formation of stable oxime bonds. The PEG linker increases solubility in aqueous media, while the t-butyl ester group serves as a protecting group that can be converted to a free acid under acidic conditions .

Comparaison Avec Des Composés Similaires

Aminooxy-PEG3-t-butyl ester: Contains a similar aminooxy functional group and PEG linker but with different chain lengths

Aminooxy-PEG4-t-butyl ester: Similar structure but with a different PEG linker length

Uniqueness: N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is unique due to its specific combination of functional groups and PEG linker lengths, which provide a balance of reactivity, solubility, and stability. This makes it particularly useful in bioconjugation and drug delivery applications .

Activité Biologique

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is a specialized compound primarily utilized in bioconjugation and drug delivery systems. Its unique structure, featuring polyethylene glycol (PEG) chains, aminooxy groups, and t-butyl ester functionalities, enhances its biological activity, making it a valuable tool in various biomedical applications.

Chemical Structure and Properties

- Molecular Formula: C38H76N2O16

- Molecular Weight: 817.01 g/mol

- CAS Number: 2112737-19-4

- Functional Groups: Aminooxy and t-butyl ester

The compound's PEG component contributes to its solubility and biocompatibility, while the aminooxy group allows for selective reactions with aldehydes to form stable oxime linkages, which are crucial for bioconjugation processes .

N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) functions as a linker in drug delivery systems, facilitating the attachment of therapeutic agents to target biomolecules. The amino groups in the compound enable effective conjugation with various biomolecules, enhancing their stability and solubility in biological environments. This property is particularly beneficial in the development of targeted therapies and antibody-drug conjugates (ADCs) where precise delivery of drugs to specific cells is required .

Applications in Drug Delivery

- Bioconjugation: The aminooxy group reacts with aldehydes to form oxime bonds, allowing for the stable attachment of drugs or targeting moieties.

- Targeted Therapy: As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it enables the selective degradation of target proteins via the ubiquitin-proteasome system, enhancing therapeutic efficacy while minimizing side effects .

- Improved Pharmacokinetics: The PEG component reduces immunogenicity and prolongs circulation time in the bloodstream, which is critical for effective drug delivery .

Study on Antibody-Drug Conjugates (ADCs)

A study highlighted the use of branched linkers like N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) in the synthesis of homogeneous ADCs. The research indicated that the linker’s structure significantly influences the pharmacological properties of ADCs, including their stability and efficacy against cancer cells .

Interaction Studies

Research employing surface plasmon resonance demonstrated that N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) effectively interacts with proteins and nucleic acids. This interaction is essential for its application in diagnostics and therapeutic contexts, showcasing its versatility as a bioconjugation agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) | Contains amino groups and t-butyl esters | Directly contains amino functionality for easier conjugation |

| N-(NHS-PEG4)-N-bis(PEG4-azide) | Azide functional group instead of amines | Useful for click chemistry applications |

| Methyltetrazine-amido-PEG5-alkyne | Alkyne group for click chemistry | Facilitates bioorthogonal reactions |

| Aminooxy-PEG2-amino HCl salt | Two amino groups | Enhanced reactivity for bioconjugation |

The unique combination of functionalities in N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) allows it to serve as a versatile platform for various applications in drug development and molecular biology.

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76N2O16/c1-37(2,3)55-35(41)7-12-43-17-22-48-27-29-50-24-19-45-14-9-40(11-16-47-21-26-52-31-32-53-33-34-54-39)10-15-46-20-25-51-30-28-49-23-18-44-13-8-36(42)56-38(4,5)6/h7-34,39H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGZVFXDQYOXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76N2O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100259 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

817.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112737-19-4 | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[2-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]ethyl]-, 1,31-bis(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.